molecular formula C12H12N2O2S B1298051 Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate CAS No. 39091-00-4

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

Cat. No. B1298051
CAS RN: 39091-00-4
M. Wt: 248.3 g/mol
InChI Key: PNJYSPUXYJWHJJ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also features a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. This compound is of interest due to its potential use in various chemical reactions and as a scaffold for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related thiazole and pyridine derivatives has been reported in the literature. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved through the cyclization of thioamide with 2-chloroacetoacetate, with a yield above 60% . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate involved the treatment of a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods demonstrate the feasibility of synthesizing complex molecules that contain both thiazole and pyridine moieties.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate has been elucidated using various spectroscopic techniques. For example, the structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, indicating the presence of a monoclinic crystal system . These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

Compounds containing thiazole and pyridine rings are known to undergo various chemical reactions. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different heterocyclic systems upon treatment with various nucleophilic reagents . Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to yield pyrazolo[3,4-b]pyridin-3-ones . These reactions highlight the versatility of such compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate and related compounds are influenced by their molecular structure. The crystal structure of a related compound showed a monoclinic space group with specific cell dimensions, which can affect its solubility and reactivity . The synthesis of these compounds often involves reactions at room temperature, suggesting stability under mild conditions . The yields and reaction conditions reported in the literature provide insights into the efficiency and practicality of synthesizing such compounds .

Scientific Research Applications

Chemical Transformations and Synthesis

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate and its derivatives have been extensively used in chemical transformations and synthesis. For instance, Albreht et al. (2009) demonstrated the conversion of ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing its potential in the synthesis of complex chemical structures (Albreht et al., 2009). Similarly, Žugelj et al. (2009) utilized derivatives of this compound in creating 4H-pyrido[1,2-a]pyrimidin-3-yl thiazole-5-carboxylates (Žugelj et al., 2009).

Antimalarial Activity

A notable application of this compound is in antimalarial research. Makam et al. (2014) synthesized a series of 2-(2-hydrazinyl)thiazole derivatives, including ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate, and evaluated their inhibitory potentials against Plasmodium falciparum. They found significant antimalarial activity in these compounds, indicating their potential in developing new antimalarial drugs (Makam et al., 2014).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJYSPUXYJWHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347210
Record name Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxylate

CAS RN

39091-00-4
Record name Ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of thionicotinamide (10 g, 0.07 mol) and 2-chloro-3-oxo-butyric acid ethyl ester (10 mL, 0.07 mol) in ethanol (100 mL) was heated at refluxed for 20 h before it was cooled to room temperature and concentrated in vacuo. It was partitioned between ethyl acetate and saturated sodium bicarbonate, the organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel with a gradient of ethyl acetate and hexanes to give the title compound as a yellow oil (12.2 g): MS: (+) m/z 249.0 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Santosh, A Prabhu, MK Selvam, PM Krishna… - Heliyon, 2019 - cell.com
A series of oxadiazole (7a-l) and hydroxypyrazoline derivatives (8a-l) incorporating thiazole were synthesized and characterized by spectral analysis ( 1 H-NMR, 13 C-NMR, Mass, and …
Number of citations: 23 www.cell.com

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